Pentakis(dimethylamino)tantalum(V)

Catalog No.
S1480260
CAS No.
19824-59-0
M.F
C10H30N5Ta
M. Wt
401.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentakis(dimethylamino)tantalum(V)

CAS Number

19824-59-0

Product Name

Pentakis(dimethylamino)tantalum(V)

IUPAC Name

dimethylazanide;tantalum(5+)

Molecular Formula

C10H30N5Ta

Molecular Weight

401.33 g/mol

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Precursor for Thin Film Deposition:

  • Tantalum Nitride (TaN) Thin Films: PDMAT is a volatile solid with excellent thermal stability, making it a popular precursor for the chemical vapor deposition (CVD) of TaN thin films. These films possess high hardness, good electrical conductivity, and thermal stability, making them valuable for microelectronic devices like transistors and capacitors.
  • Tantalum Oxide (Ta2O5) Thin Films: In the presence of oxidizers like O2, H2O, NO, or H2O2 during CVD, PDMAT can also be used to deposit Ta2O5 thin films. These films exhibit promising properties as gate dielectrics in integrated circuits due to their high dielectric constant and excellent insulating properties. [Source: ]

Catalyst for Organic Transformations:

  • Amine Coupling Reactions: PDMAT has been explored as a catalyst for various amine coupling reactions, such as the reductive coupling of amines.
  • Hydrosilylation Reactions: PDMAT demonstrates catalytic activity in hydrosilylation reactions, enabling the addition of silicon-hydrogen bonds across unsaturated bonds.

Precursor for Synthesis of Tantalum Complexes:

  • Starting Material for Organometallic Synthesis: PDMAT serves as a versatile precursor for the synthesis of other tantalum organometallic complexes due to its labile dimethylamino ligands. These complexes can further be employed in various catalytic and material science applications.

Research on Structure and Bonding:

  • Understanding Metal-Ligand Interactions: Studies on the structure and bonding of PDMAT provide valuable insights into the nature of metal-ligand interactions in organometallic compounds. This knowledge contributes to the design of new catalysts and materials with tailored properties.

Pentakis(dimethylamino)tantalum(V) is an organometallic compound characterized by its colorless solid form and solubility in organic solvents. Its chemical formula is C10H30N5Ta\text{C}_{10}\text{H}_{30}\text{N}_5\text{Ta}, and it readily hydrolyzes to release dimethylamine. The compound exhibits idealized D3h_{3h} symmetry, which is significant for its structural properties .

, particularly in the context of organic synthesis. It can facilitate C-alkylation of secondary amines with 1-alkenes and hydroaminoalkylation of olefins, leading to the formation of alkylamines. Additionally, it serves as a precursor in atomic layer deposition processes, where it reacts with nitrogen sources to form tantalum nitride and tantalum oxide thin films .

The synthesis of pentakis(dimethylamino)tantalum(V) typically involves the reaction of tantalum pentachloride with lithium dimethylamide. This method highlights the compound's similarity to other organometallic precursors used in metal deposition processes. The resulting product can be purified through sublimation or recrystallization techniques to obtain high-purity samples suitable for further applications .

Pentakis(dimethylamino)tantalum(V) is primarily utilized as a precursor in atomic layer deposition for producing tantalum nitride and tantalum oxide films. These materials are crucial in semiconductor manufacturing and microelectronics due to their excellent electrical properties. Additionally, the compound is explored for its potential in organic synthesis applications, particularly in the formation of nitrogen-containing organic compounds .

Research into the surface chemistry of pentakis(dimethylamino)tantalum(V) reveals important insights into its interactions during deposition processes. Studies have shown how this compound reacts with various co-reactants to form stable thin films on substrates. Understanding these interactions is vital for optimizing deposition techniques and enhancing material properties in electronic applications .

Several compounds share structural or functional similarities with pentakis(dimethylamino)tantalum(V). Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey FeaturesDistinctive Aspects
Tetrakis(dimethylamido)titaniumTi N CH 3 2 4\text{Ti N CH 3 2 }_4Used in CVD processesLacks tantalum; titanium-based
Pentakis(ethylmethylamido)tantalumTa N CH 2CH 3 CH 3 5\text{Ta N CH 2CH 3 CH 3 }_5Similar structure; different substituentsEthyl group alters reactivity
Tantalum(V) chlorideTaCl5\text{TaCl}_5Precursor for tantalum compoundsNon-organic; lacks amine groups

Pentakis(dimethylamino)tantalum(V) stands out due to its unique combination of five dimethylamido ligands, which enhances its volatility and reactivity compared to other tantalum or titanium compounds used in similar applications .

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (98.39%): Flammable solid [Danger Flammable solids];
H260 (98.39%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-09-13

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